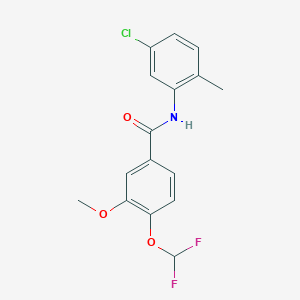
N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide, commonly known as ML335, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2015 by researchers at the University of Michigan and has since been the subject of several studies.
作用機序
The exact mechanism of action of ML335 is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, it has been shown to inhibit the activity of the enzyme PAK4, which is involved in cell migration and invasion.
Biochemical and Physiological Effects:
Studies have shown that ML335 has several biochemical and physiological effects, including inhibition of cell growth and migration, induction of apoptosis (programmed cell death), and reduction of inflammation. It has also been found to have low toxicity and good bioavailability, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of ML335 is its low toxicity, which makes it suitable for use in cell and animal studies. It also has good solubility in water and other solvents, making it easy to work with in the lab. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental conditions.
将来の方向性
There are several future directions for research on ML335. One area of interest is its potential use in cancer treatment, where it could be used in combination with other therapies to improve outcomes. Another area of interest is its potential use in the treatment of inflammatory diseases, where it could provide a new approach to managing these conditions. Further studies are needed to fully understand the mechanism of action of ML335 and to explore its potential therapeutic applications in greater detail.
合成法
The synthesis of ML335 involves several steps, starting with the reaction of 5-chloro-2-methylaniline and 4-(difluoromethoxy)-3-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product.
科学的研究の応用
ML335 has been found to have potential therapeutic applications in several areas of research. One such area is cancer treatment, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
特性
分子式 |
C16H14ClF2NO3 |
|---|---|
分子量 |
341.73 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C16H14ClF2NO3/c1-9-3-5-11(17)8-12(9)20-15(21)10-4-6-13(23-16(18)19)14(7-10)22-2/h3-8,16H,1-2H3,(H,20,21) |
InChIキー |
AOCKCSHMVPQAFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 7-(difluoromethyl)-5-methyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279684.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B279688.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279692.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279693.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279697.png)
![3-cyclopentyl-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279699.png)
![3,5-bis(difluoromethyl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279700.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279701.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)

![4-chloro-1-ethyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279706.png)
